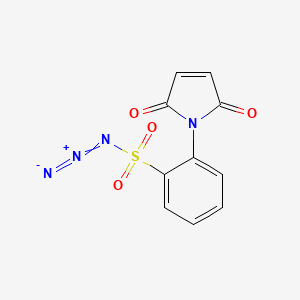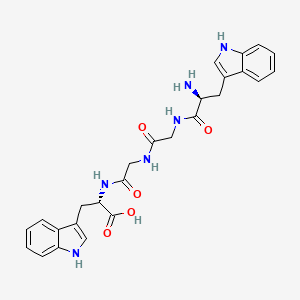![molecular formula C23H27N3O2 B14448896 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-15-3](/img/structure/B14448896.png)
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in glacial acetic acid or hydrochloric acid . The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield corresponding indoloquinoxalinamines.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Various substituted indoloquinoxaline derivatives.
Applications De Recherche Scientifique
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
Mécanisme D'action
The primary mechanism of action of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound intercalates into the DNA helix, disrupting vital processes required for DNA replication and transcription . This mechanism is responsible for its anticancer and antiviral activities. The thermal stability of the DNA-compound complex is a key factor in its biological activity .
Comparaison Avec Des Composés Similaires
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
NCA0424: A derivative with significant DNA-binding affinity and MDR modulating activity.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
77855-15-3 |
|---|---|
Formule moléculaire |
C23H27N3O2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1,4-dibutoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3O2/c1-4-6-14-27-18-12-13-19(28-15-7-5-2)22-21(18)24-20-16-10-8-9-11-17(16)26(3)23(20)25-22/h8-13H,4-7,14-15H2,1-3H3 |
Clé InChI |
IITSTXQFPPTKJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

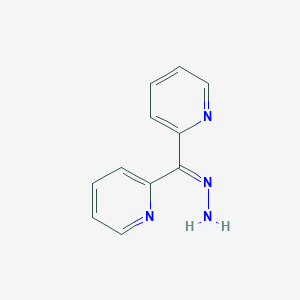

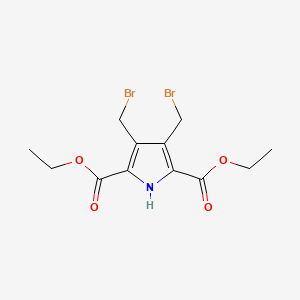
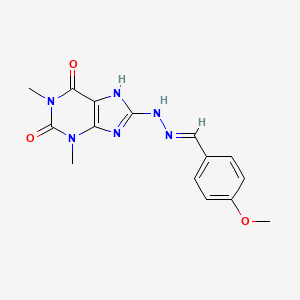

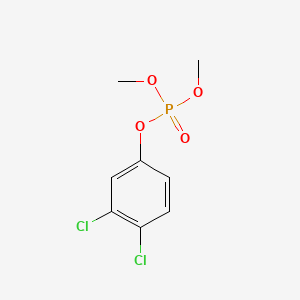

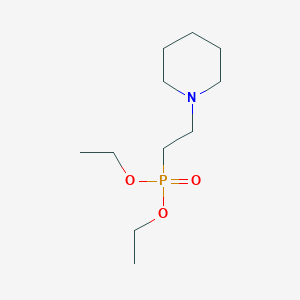
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)

